molecular formula C9H18ClNO2 B12272556 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride CAS No. 1965308-74-0

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B12272556
CAS No.: 1965308-74-0
M. Wt: 207.70 g/mol
InChI Key: IOAQSQJEFPKKLD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride typically involves the esterification of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and ethanol. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate
  • 4,4-Dimethyl-pyrrolidine-2-carboxylic acid

Comparison: Compared to its analogs, 4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride may exhibit unique properties such as enhanced solubility or stability due to the presence of the hydrochloride group. These differences can influence its reactivity and suitability for specific applications.

Properties

CAS No.

1965308-74-0

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl 4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H

InChI Key

IOAQSQJEFPKKLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.Cl

Origin of Product

United States

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